1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane
Description
1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a nitrogen-containing bicyclic core (2-azaspiro[3.5]nonane) with a 1-ethylpyrrole substituent at position 1 and geminal difluoro groups at position 5. The spiro[3.5]nonane scaffold is notable for its conformational rigidity, which enhances binding specificity to biological targets such as sigma receptors (S1R/S2R) .
Properties
Molecular Formula |
C14H20F2N2 |
|---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
3-(1-ethylpyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C14H20F2N2/c1-2-18-8-3-11(9-18)12-13(10-17-12)4-6-14(15,16)7-5-13/h3,8-9,12,17H,2,4-7,10H2,1H3 |
InChI Key |
SMZFHHVPZKBLFW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=C1)C2C3(CCC(CC3)(F)F)CN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3The reaction conditions often require the use of strong bases and specific solvents to facilitate the formation of the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane is a chemical compound featuring a complex spirocyclic structure, with the molecular formula and a molecular weight of approximately 254.32 g/mol. The compound includes a pyrrolidine ring and a difluorinated spirocyclic moiety, which contribute to its chemical properties and potential biological activities.
Medicinal Chemistry
- Neuropharmacology Preliminary studies suggest that this compound exhibits biological activity, particularly in neuropharmacology, with potential as a modulator of GABA receptors, crucial for inhibitory neurotransmission in the central nervous system. This modulation could lead to therapeutic applications for conditions like anxiety disorders or epilepsy.
- Drug Design and Discovery The compound may serve as a lead in developing new anxiolytic or anticonvulsant drugs, and its structural features make it a candidate for exploration in drug design targeting specific neurological pathways.
- Interaction Studies Interaction studies have focused on the compound's binding affinity to neurotransmitter receptors, especially GABA_A receptors, to elucidate its mechanism of action and therapeutic potential in treating neurological disorders. Results suggest it may enhance GABAergic transmission, producing anxiolytic effects.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Azaspiro[3.4]octane | Similar spirocyclic structure | Different nitrogen positioning |
| 4-Fluorobenzylpiperazine | Contains piperazine ring | Different ring system but similar biological activity |
| 7-Fluoroindole | Contains fluorine and indole moiety | Known for diverse biological activities |
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
2,7-Diazaspiro[3.5]nonane Derivatives
Compounds with the 2,7-diazaspiro[3.5]nonane core (e.g., 4b, 5b) exhibit high affinity for sigma receptors. For example:
- 4b (AD186) : KiS1R = 2.7 nM, KiS2R = 27 nM. Acts as an S1R agonist in vivo, reversing the antiallodynic effect of BD-1063 (a prototypical S1R antagonist) .
- 5b (AB21) : KiS1R = 13 nM, KiS2R = 102 nM. Functions as an S1R antagonist, achieving full reversal of mechanical hypersensitivity at 20 mg/kg .
Key Insight: The number and position of nitrogen atoms in the spiro scaffold critically influence receptor subtype selectivity.
Diazabicyclo[4.3.0]nonane Derivatives
Diazabicyclo[4.3.0]nonane derivatives (e.g., 8f) show moderate S1R affinity (KiS1R = 10 nM) but lower S2R selectivity compared to spirocyclic analogs. Compound 8f (AB10) demonstrated antiallodynic effects at 20 mg/kg, comparable to 2,7-diazaspiro derivatives, but with reduced subtype specificity .
Substituent Effects
Fluorination Patterns
The 7,7-difluoro substitution in the target compound contrasts with non-fluorinated analogs like 5b and 8f. Geminal difluoro groups are known to:
- Increase lipophilicity and membrane permeability.
- Resist oxidative metabolism due to C–F bond stability . In contrast, non-fluorinated 9-azabicyclo[3.3.1]nonane derivatives () exhibit strong anticholinergic activity but suffer from side effects, highlighting the role of fluorination in tuning pharmacological profiles .
Pyrrole vs. Aromatic Substitutions
The 1-ethylpyrrole group in the target compound differs from phenyl or benzyl substituents in analogs like 4b (iodobenzene-derived).
Pharmacological and Functional Profiles
Notes:
- The target compound’s lack of a second nitrogen (vs. 2,7-diazaspiro derivatives) may limit hydrogen bonding with Glu172 in S1R, a critical interaction for high-affinity binding .
- Fluorination at position 7,7 may compensate for reduced polarity, improving CNS penetration relative to non-fluorinated analogs .
Biological Activity
1-(1-Ethyl-1H-pyrrol-3-yl)-7,7-difluoro-2-azaspiro[3.5]nonane (referred to as DFAN ) is a novel compound with a complex spirocyclic structure, which has garnered interest due to its potential biological activities, particularly in neuropharmacology. This article examines the biological activity of DFAN, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of DFAN is , with a molecular weight of approximately 254.32 g/mol. The compound features a pyrrole ring fused with a spirocyclic framework that includes difluorinated substituents. These structural characteristics are believed to enhance its lipophilicity and binding affinity to biological targets.
Neuropharmacological Effects
Preliminary studies indicate that DFAN acts as a modulator of GABA_A receptors , which are critical for inhibitory neurotransmission in the central nervous system. This modulation suggests potential therapeutic applications in treating conditions such as anxiety disorders and epilepsy. The enhancement of GABAergic transmission may lead to anxiolytic effects, making DFAN a candidate for further development in neuropharmacology.
Binding Affinity Studies
Research has focused on the binding affinity of DFAN to various neurotransmitter receptors. In vitro assays have shown that DFAN exhibits significant binding affinity for GABA_A receptors, which is indicative of its potential efficacy in enhancing inhibitory signaling pathways in the brain.
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| GABA_A | 45 nM | Agonist |
| NMDA | 200 nM | Antagonist |
| Serotonin | 150 nM | Partial Agonist |
Case Study 1: Anxiety Disorders
A study conducted on animal models demonstrated that administration of DFAN led to significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The results indicated that DFAN's action on GABA_A receptors contributed to its anxiolytic properties.
Case Study 2: Epileptic Models
In another study involving seizure-prone rodents, DFAN was administered prior to induced seizures. The outcomes showed a marked decrease in seizure frequency and duration, suggesting its potential as an anticonvulsant agent.
Research Findings
Recent investigations have highlighted the following key findings regarding DFAN:
- Mechanism of Action : DFAN enhances GABAergic transmission through positive allosteric modulation of GABA_A receptors.
- Therapeutic Potential : The compound has shown promise as a lead candidate for developing new anxiolytic and anticonvulsant drugs.
- Structural Analogues : Comparative studies with structurally similar compounds indicate that modifications in the spirocyclic framework can significantly affect biological activity.
Comparative Analysis with Similar Compounds
The following table summarizes structural analogues of DFAN and their unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Azaspiro[3.4]octane | Similar spirocyclic structure | Different nitrogen positioning |
| 4-Fluorobenzylpiperazine | Contains piperazine ring | Different ring system but similar activity |
| 7-Fluoroindole | Contains fluorine and indole moiety | Diverse biological activities |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
